4-(tert-Butyl)-2-chloropyridine CAS number and safety data
4-(tert-Butyl)-2-chloropyridine CAS number and safety data
An In-Depth Technical Guide to 4-(tert-Butyl)-2-chloropyridine
Abstract
This technical guide provides a comprehensive overview of 4-(tert-Butyl)-2-chloropyridine, a pivotal halogenated pyridine derivative for professionals in research, drug development, and specialty chemical synthesis. Identified by its CAS Number 81167-60-4 , this compound possesses a unique molecular architecture that imparts desirable steric and electronic properties for advanced synthetic applications.[1][2] The presence of a reactive chlorine atom at the 2-position facilitates a range of cross-coupling reactions, while the sterically demanding tert-butyl group at the 4-position directs regioselectivity and enhances solubility in organic solvents.[2] This document delineates the compound's critical safety and handling protocols, physicochemical properties, a representative synthetic methodology, and its multifaceted applications as a key building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][3]
Compound Identification and Core Properties
4-(tert-Butyl)-2-chloropyridine is a colorless to pale yellow liquid at room temperature.[2][3] Its core identifiers and fundamental properties are summarized below, providing a foundational dataset for laboratory and industrial applications.
| Identifier | Value | Source(s) |
| CAS Number | 81167-60-4 | [3][4][5] |
| IUPAC Name | 4-tert-butyl-2-chloropyridine | [5] |
| Molecular Formula | C₉H₁₂ClN | [3][5] |
| Molecular Weight | 169.65 g/mol | [3][5] |
| Purity | Typically ≥97% (GC) | [4] |
| InChIKey | UGGNULHQVUWRGQ-UHFFFAOYSA-N | [4][6] |
| Appearance | Colorless liquid | [3] |
Comprehensive Safety and Handling Protocol
The handling of 4-(tert-Butyl)-2-chloropyridine demands strict adherence to safety protocols due to its toxicological profile. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[7]
GHS Hazard Classification
The compound is associated with significant health hazards, necessitating careful risk assessment before use.
| Hazard Class | GHS Code | Description | Signal Word |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled. | Danger |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | Warning |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage/irritation. | Danger/Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | Warning |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure. | Danger |
| Hazardous to the Aquatic Environment | H411 | Toxic to aquatic life with long lasting effects. | Danger |
Note: Classifications and signal words may vary slightly between suppliers.[4][5][6][7]
Personal Protective Equipment (PPE) and Engineering Controls
A self-validating safety workflow must be established, incorporating appropriate engineering controls and PPE.
Caption: Safe handling workflow for 4-(tert-Butyl)-2-chloropyridine.
First Aid Measures
Immediate and appropriate first aid is critical upon exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.[7]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8]
-
Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[7][8]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[7][8]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7][9]
Storage and Stability
Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
-
Conditions : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[8][10]
-
Atmosphere : Many suppliers recommend storing under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature or refrigerated (2-8°C).[4][7]
-
Container : Keep the container tightly sealed and protected from physical damage.[10]
Physicochemical Data
The compound's physical properties are essential for planning reactions, purifications, and formulations.
| Property | Value | Source(s) |
| Density | 1.07 g/cm³ (at 20°C) | [3] |
| Refractive Index (n20/D) | 1.52 | [3] |
| Flash Point | 111 °C | [6] |
| Boiling Point | 196-197 °C | [11] |
| Solubility | Low solubility in water; soluble in common organic solvents. | [2][10] |
Synthesis and Reactivity Insights
General Synthetic Protocol
A common laboratory-scale synthesis involves the chlorination of 4-tert-butylpyridine 1-oxide. The N-oxide starting material activates the pyridine ring, making it susceptible to nucleophilic attack by the chloride from a chlorinating agent like phosphoryl chloride (POCl₃).
Caption: Simplified reaction scheme for synthesis.
Step-by-Step Experimental Methodology
This protocol is adapted from established procedures and should be performed with all necessary safety precautions.[12]
-
Reaction Setup : In a two-necked flask equipped with a reflux condenser, place 4-tert-butylpyridine 1-oxide (1.0 eq).
-
Reagent Addition : Cool the flask in an ice bath. Slowly add phosphoryl chloride (POCl₃, approx. 5 mL per gram of starting material) to the flask with stirring.
-
Reaction : Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 24 hours to ensure the reaction goes to completion.
-
Workup : After 24 hours, cool the mixture to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Neutralization & Extraction : Cautiously neutralize the residue by adding it to an aqueous sodium carbonate solution. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification : Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent in vacuo. Purify the crude product via column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to yield pure 4-(tert-Butyl)-2-chloropyridine as a clear liquid.[12]
Causality of Reactivity
The utility of this molecule stems from two key structural features:
-
The 2-Chloro Group : The chlorine atom is an excellent leaving group, making the C2 position highly reactive toward nucleophilic substitution and, critically, a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[2] This allows for the efficient construction of complex carbon-carbon and carbon-nitrogen bonds.
-
The 4-tert-Butyl Group : This bulky, lipophilic group serves multiple functions. It provides steric hindrance that can direct incoming reagents to other positions on the ring, enhancing regioselectivity.[2] Furthermore, in a drug development context, this group is ideal for occupying deep hydrophobic pockets in enzyme active sites, which can significantly increase the binding affinity, potency, and selectivity of a drug candidate.[2]
Applications in Research and Drug Development
4-(tert-Butyl)-2-chloropyridine is not an end-product but a high-value intermediate. Its structure is a recurring motif in a variety of functional molecules.
Caption: Role as a versatile scaffold in synthesis.
-
Pharmaceutical Development : This is a primary application area. The scaffold is crucial for synthesizing kinase inhibitors used in oncology and inflammatory diseases.[2][3] It is also a precursor for agents targeting neurological disorders and has been investigated in the synthesis of TRPV1 antagonists for pain management.[1][3][13]
-
Agrochemicals : The chloropyridine moiety is a well-established pharmacophore in crop protection. This compound is used to formulate advanced herbicides and insecticides, contributing to enhanced crop yields.[1][3][14]
-
Material Science : In material science, incorporating this pyridine derivative into polymer backbones can impart improved thermal stability and unique optical properties to the resulting materials and coatings.[1][2][3]
Conclusion
4-(tert-Butyl)-2-chloropyridine (CAS: 81167-60-4) is a cornerstone intermediate for chemists in both academic and industrial settings. Its well-defined reactivity, governed by the interplay between the 2-chloro and 4-tert-butyl substituents, provides a reliable and versatile platform for constructing complex molecular targets. A thorough understanding of its properties and strict adherence to the safety protocols outlined in this guide are paramount for its effective and safe utilization in advancing the frontiers of medicine, agriculture, and material science.
References
-
PubChem. 4-(tert-Butyl)-2-chloropyridine. [Link]
-
Angene Chemical. Safety Data Sheet: 4-(tert-Butyl)-2-chloropyridine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-(tert-Butyl)-2-chloropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. [Link]
-
PubMed. Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-(Tert-butyl)-2-chloropyridine|CAS 81167-60-4 [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-tert-Butyl-2-chloropyridine | 81167-60-4 [sigmaaldrich.com]
- 5. 4-(tert-Butyl)-2-chloropyridine | C9H12ClN | CID 57345981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(tert-Butyl)-2-chloropyridine | 81167-60-4 [sigmaaldrich.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.cn [capotchem.cn]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. downloads.ossila.com [downloads.ossila.com]
- 12. 4-tert-butyl-2-chloropyridine | 81167-60-4 [chemicalbook.com]
- 13. Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
